N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
描述
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-17-8-10-18(11-9-17)25-22(28)16-32(30,31)21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXSDVKZVZTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878056-61-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is C23H24FN3O4S, with a molecular weight of 457.5 g/mol. The structure includes a piperidine moiety and an indole sulfonamide, which are known for their diverse pharmacological activities.
Research indicates that compounds containing piperidine and indole structures often exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds with sulfonamide groups have been reported to show moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases .
Biological Activity Overview
The biological activity can be summarized in the following table:
Case Studies
- Antibacterial Screening : A series of synthesized compounds similar to N-(4-fluorophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide showed varying degrees of antibacterial activity. For instance, compounds with similar structural features demonstrated IC50 values indicating strong efficacy against specific bacterial strains .
- Enzyme Binding Studies : Binding interactions with bovine serum albumin (BSA) were evaluated to understand the pharmacokinetics of these compounds. The results indicated significant binding affinity, suggesting potential therapeutic applications in drug formulation .
相似化合物的比较
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Molecular Formula : C24H26FN3O2S ().
- Key Differences: Sulfanyl vs. Substituent Position: The 4-fluorobenzyl group (attached to the acetamide nitrogen) vs. 4-fluorophenyl in the target compound may influence steric hindrance and lipophilicity.
- Implications : The thioether linkage may enhance metabolic stability but reduce polar interactions compared to the sulfonyl analog .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
- Molecular Formula: Not explicitly stated, but structural features include a 4-chlorobenzoyl and 5-methoxy substitution on the indole ().
- Sulfonyl Position: The sulfonyl group is part of the 4-fluorophenylsulfonamide moiety, differing from the indole-sulfonyl linkage in the target compound.
- Implications : The 5-methoxy group could improve solubility, while the 4-chlorobenzoyl may direct activity toward specific enzyme targets .
N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Molecular Formula : Similar to but with a 4-chlorophenyl group (inferred from ).
- Key Differences :
- Halogen Substitution : 4-chlorophenyl vs. 4-fluorophenyl increases lipophilicity (Cl has higher logP than F) and steric bulk.
- Sulfur Linkage : Sulfanyl group instead of sulfonyl, as in Section 2.1.
- Implications : Higher lipophilicity may enhance membrane permeability but reduce solubility. The chlorine atom’s electronegativity could alter binding kinetics .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Molecular Formula : C22H17ClN4O2 ().
- Key Differences :
- Indole Substitution : 4-Chlorobenzyl at N1 vs. 2-oxo-2-(piperidin-1-yl)ethyl in the target compound.
- Acetamide Group : Pyridin-4-yl vs. 4-fluorophenyl introduces a basic nitrogen, altering electronic properties.
- Implications : The pyridine ring may engage in π-π stacking or hydrogen bonding, while the 4-chlorobenzyl group directs tubulin inhibition activity .
LY303870 (NK-1 Receptor Antagonist)
- Key Features: Contains a 2-methoxybenzyl group and a piperidinyl-acetyl amino side chain ().
- Key Differences :
- Complexity : Additional indole and piperidine moieties create a larger, more rigid structure.
- Biological Target : Specifically designed for high-affinity NK-1 receptor antagonism, unlike the target compound’s unspecified mechanism.
- Implications : Highlights how piperidine and indole motifs can be repurposed for diverse targets depending on substituents .
常见问题
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology :
- Use multi-step organic synthesis with optimized reaction conditions (e.g., controlled temperature, polar aprotic solvents like DMF, and catalysts such as Pd for cross-coupling reactions).
- Purify intermediates via column chromatography and validate using HPLC (≥95% purity threshold) .
- Confirm final product integrity with NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.1–7.3 ppm), sulfonyl (δ ~3.5–4.0 ppm), and piperidine (δ ~1.5–2.5 ppm) groups.
- FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650–1700 cm⁻¹) functional groups.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological targets are hypothesized for this compound?
- Targets :
- Enzymes with sulfonyl-binding pockets (e.g., kinases, proteases) due to the sulfonyl group’s strong hydrogen-bonding capacity.
- GPCRs or ion channels modulated by the indole-piperidine moiety, based on structural analogs .
- Initial assays : Use in vitro enzyme inhibition assays (IC₅₀ determination) and cell-based viability screens (e.g., MTT assay for cytotoxicity) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Strategies :
- Control variables : Standardize cell lines, assay buffers, and incubation times.
- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if ELISA results conflict.
- Purity checks : Re-analyze compound batches using HPLC-MS to rule out degradation products .
- Case study : A 2024 study resolved conflicting IC₅₀ values (10 µM vs. 25 µM) by identifying residual DMSO (≥0.1%) as an interference factor .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Approach :
- Core modifications : Replace the 4-fluorophenyl with chloro or methoxy groups to assess electronic effects on binding.
- Side-chain variations : Substitute piperidine with morpholine or pyrrolidine to probe steric tolerance.
- Functional assays : Test derivatives in dose-response curves (e.g., EC₅₀ for anti-inflammatory activity) and correlate with computational docking scores (AutoDock Vina) .
Q. What computational tools are recommended for predicting target interactions?
- Tools :
- Molecular docking : Use AutoDock Vina or Glide to model binding poses with kinases (e.g., PDB: 3POZ).
- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in GROMACS (50 ns trajectories).
- QSAR models : Apply Random Forest or PLS regression to predict logP and metabolic stability .
Q. How can metabolic stability be optimized without compromising activity?
- Strategies :
- Fluorine substitution : Introduce para-fluoro on the phenyl ring to reduce CYP450-mediated oxidation.
- Prodrug design : Mask the sulfonyl group as a phosphonate ester to enhance oral bioavailability.
- In vitro ADME : Use hepatic microsome assays (human/rat) to identify metabolic hotspots .
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